molecular formula C14H18FN3O4S B2451874 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide CAS No. 2034335-63-0

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2451874
CAS No.: 2034335-63-0
M. Wt: 343.37
InChI Key: ZACSFOVEFAHWMY-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C14H18FN3O4S and its molecular weight is 343.37. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis of Hybrid Molecules

A study by Başoğlu et al. (2013) demonstrated the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which were investigated for their antimicrobial, antilipase, and antiurease activities. Some synthesized compounds exhibited good to moderate antimicrobial activity, suggesting the potential for chemical compounds, such as the one , to be explored for similar biological activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines

Research by Abu‐Hashem, Al-Hussain, & Zaki (2020) involved the synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This highlights the potential application of complex carboxamide derivatives in developing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Activity of Carboxamide Derivatives

A study by Deady et al. (2005) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, revealing potent cytotoxicity against murine leukemia and lung carcinoma cell lines. This suggests the potential for carboxamide derivatives, similar in structure to the compound , to be investigated for their anticancer activities (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Development of Fluorine-18-labeled Antagonists

Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635 for potential use in imaging serotonin receptors. The research on fluorine-labeled compounds underscores the importance of such derivatives in developing diagnostic tools, indicating a potential research avenue for the compound (Lang, Jagoda, Schmall, Vuong, Adams, Nelson, Carson, & Eckelman, 1999).

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4S/c1-17-12-3-2-11(15)8-13(12)18(23(17,20)21)6-5-16-14(19)10-4-7-22-9-10/h2-3,8,10H,4-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACSFOVEFAHWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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